

An In-depth Technical Guide to N-(4-fluorophenyl)methanesulfonamide (C7H8FNO2S)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4-Fluoro-2-methylbenzenesulfonamide
Cat. No.:	B1299901

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-fluorophenyl)methanesulfonamide is a sulfonamide derivative with the chemical formula C7H8FNO2S. The presence of a fluorinated phenyl group and a methanesulfonamide moiety suggests its potential for diverse biological activities, making it a compound of interest in medicinal chemistry and drug discovery. The fluorinated phenyl group can enhance metabolic stability and binding affinity to biological targets, while the sulfonamide group is a well-known pharmacophore in a variety of therapeutic agents.^[1] This technical guide provides a comprehensive overview of the chemical structure, analysis, and potential biological significance of N-(4-fluorophenyl)methanesulfonamide.

Chemical Structure and Properties

N-(4-fluorophenyl)methanesulfonamide consists of a methanesulfonyl group attached to the nitrogen atom of a 4-fluoroaniline.

Chemical Structure:

IUPAC Name: N-(4-fluorophenyl)methanesulfonamide^[2]

Molecular Formula: C7H8FNO2S^[2]

Molecular Weight: 189.21 g/mol [\[2\]](#)

InChIKey: XNOJVNHEDQHEQY-UHFFFAOYSA-N[\[2\]](#)

SMILES: CS(=O)(=O)NC1=CC=C(C=C1)F[\[2\]](#)

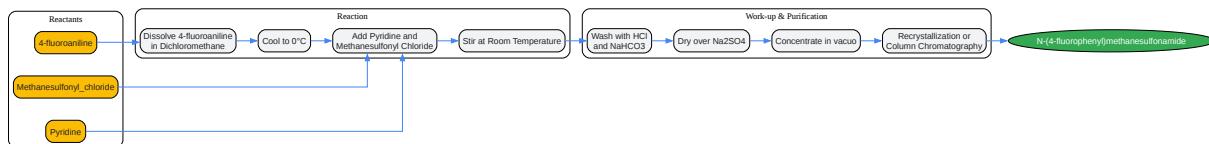
Synthesis

The synthesis of N-(4-fluorophenyl)methanesulfonamide can be achieved through the nucleophilic substitution reaction between 4-fluoroaniline and methanesulfonyl chloride.[\[1\]](#)

Experimental Protocol: Synthesis of N-(4-fluorophenyl)methanesulfonamide

This protocol is adapted from general methods for the synthesis of N-substituted sulfonamides.

Materials:


- 4-fluoroaniline
- Methanesulfonyl chloride
- Pyridine (or another suitable base)
- Dichloromethane (or another suitable aprotic solvent)
- Hydrochloric acid (HCl), 1M
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate or sodium sulfate
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- In a round-bottom flask, dissolve 4-fluoroaniline (1 equivalent) in dichloromethane.

- Cool the solution in an ice bath.
- Add pyridine (1.1 equivalents) to the solution.
- Slowly add methanesulfonyl chloride (1.05 equivalents) dropwise to the cooled solution while stirring.
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TCC).
- Once the reaction is complete, wash the mixture with 1M HCl to remove excess pyridine.
- Separate the organic layer and wash it with a saturated sodium bicarbonate solution to neutralize any remaining acid.
- Wash the organic layer with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
- The crude product can be purified by recrystallization or column chromatography to yield N-(4-fluorophenyl)methanesulfonamide.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of N-(4-fluorophenyl)methanesulfonamide.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of N-(substituted phenyl)-methanesulfonamides has been studied using ^1H and ^{13}C NMR spectroscopy.^[3] The chemical shifts are influenced by the electronic effects of the substituents on the phenyl ring.

Table 1: Predicted ^1H and ^{13}C NMR Chemical Shifts for N-(4-fluorophenyl)methanesulfonamide

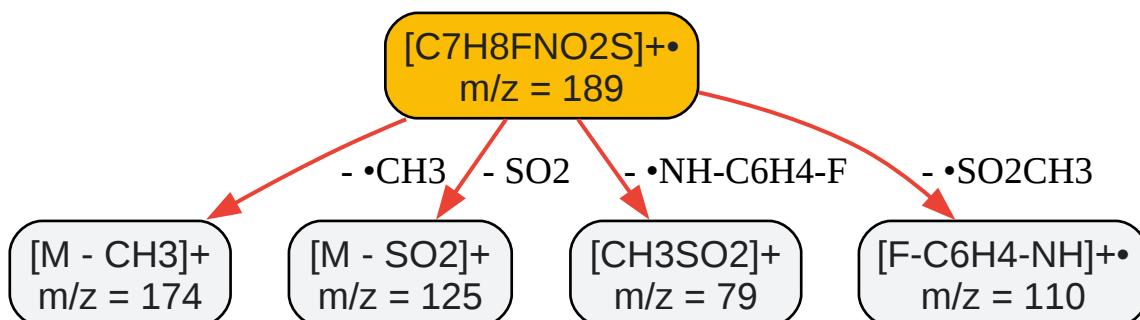
Atom	Predicted ¹ H Chemical Shift (ppm)	Predicted ¹³ C Chemical Shift (ppm)
CH ₃	~3.0	~40
NH	~9.5-10.5 (broad singlet)	-
Aromatic CH (ortho to F)	~7.0-7.2 (t)	~115-117 (d, J ≈ 22 Hz)
Aromatic CH (ortho to NH)	~7.2-7.4 (dd)	~122-124 (d, J ≈ 8 Hz)
Aromatic C-F	-	~158-162 (d, J ≈ 245 Hz)
Aromatic C-N	-	~134-136 (d, J ≈ 3 Hz)

Note: Predicted values are based on data for structurally similar compounds and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of N-(substituted phenyl)-methanesulfonamides shows characteristic absorption bands for the N-H and SO₂ stretching vibrations.[\[3\]](#)

Table 2: Characteristic IR Absorption Bands for N-(4-fluorophenyl)methanesulfonamide


Functional Group	Vibrational Mode	Expected Wavenumber (cm ⁻¹)
N-H	Stretching	3230 - 3300
C-H (aromatic)	Stretching	3000 - 3100
C-H (aliphatic)	Stretching	2850 - 2960
C=C (aromatic)	Stretching	1500 - 1600
S=O (SO ₂)	Asymmetric Stretching	1315 - 1335
S=O (SO ₂)	Symmetric Stretching	1140 - 1160
C-F	Stretching	1100 - 1250
S-N	Stretching	830 - 930

Mass Spectrometry (MS)

The fragmentation of sulfonamides under mass spectrometry conditions has been investigated. [4] A common fragmentation pathway involves the cleavage of the S-N bond.

Proposed Fragmentation Pathway:

Upon electron ionization, N-(4-fluorophenyl)methanesulfonamide is expected to undergo fragmentation. The molecular ion peak $[M]^+$ should be observed at m/z 189. Key fragmentation patterns would likely involve the loss of the methyl group ($[M-15]^+$), the SO₂ group ($[M-64]^+$), and cleavage of the S-N bond to give fragments corresponding to the methanesulfonyl cation ($[CH_3SO_2]^+$ at m/z 79) and the 4-fluoroanilino radical cation or related ions.

[Click to download full resolution via product page](#)

Caption: Proposed mass spectrometry fragmentation of N-(4-fluorophenyl)methanesulfonamide.

Biological Activity and Potential Applications

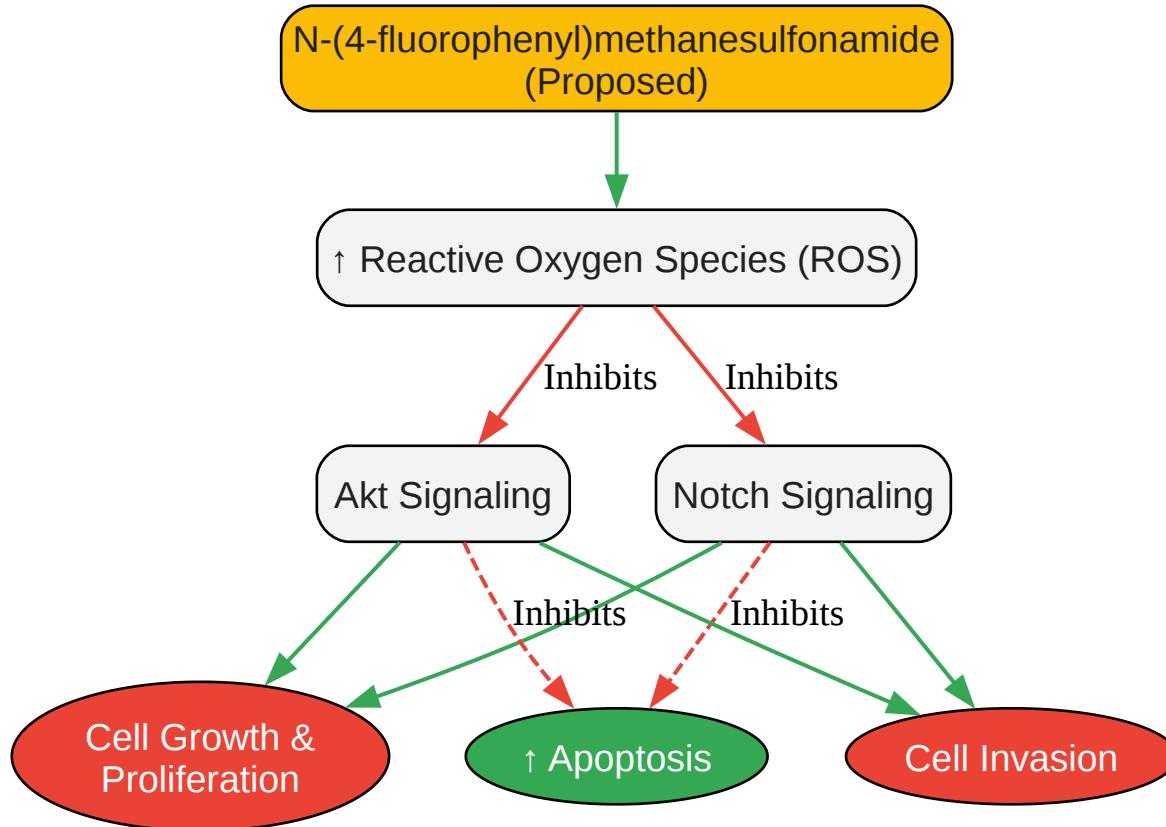
Sulfonamide derivatives are known to exhibit a wide range of biological activities, including anticancer properties.^[5] While specific data for N-(4-fluorophenyl)methanesulfonamide is limited, studies on structurally related compounds provide insights into its potential therapeutic applications.

Cytotoxicity

The cytotoxic effects of various sulfonamide derivatives have been evaluated against several human cancer cell lines.^[5]

Table 3: Cytotoxicity of Structurally Related Sulfonamide Derivatives

Compound	Cell Line	IC ₅₀ (μM)
4-Acetamido-4-fluorophenylbenzenesulfonamide	MDA-MB-468 (Breast)	< 30
MCF-7 (Breast)		< 128
HeLa (Cervical)		< 360
Indisulam (E7070)	Various solid tumors	Phase II Clinical Trials


Data from a study on various sulfonamide derivatives, not N-(4-fluorophenyl)methanesulfonamide itself. The data is presented to indicate the potential for anticancer activity within this class of compounds.^[5]

Potential Mechanism of Action and Signaling Pathways

Some N-phenylacetamide derivatives containing a 4-fluorophenyl group have shown anticancer activity.^{[6][7]} Furthermore, a complex molecule containing an N-(4-fluorophenyl) moiety has been shown to induce apoptosis in breast cancer cells by inhibiting the Notch-Akt

signaling pathway.^[8] This suggests a potential mechanism of action for N-(4-fluorophenyl)methanesulfonamide that warrants further investigation.

Proposed Signaling Pathway Inhibition:

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of action via inhibition of the Notch-Akt pathway.

Conclusion

N-(4-fluorophenyl)methanesulfonamide is a compound with significant potential for further investigation in the field of medicinal chemistry. Its straightforward synthesis and the known biological activities of related sulfonamides make it an attractive candidate for screening in various therapeutic areas, particularly in oncology. The analytical data and proposed mechanisms of action presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in their exploration of this and similar molecules. Further studies are warranted to fully elucidate its spectral properties, biological activity, and therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy N-(4-fluorophenyl)methanesulfonamide | 35980-24-6 [smolecule.com]
- 2. N-(4-fluorophenyl)methanesulfonamide | C7H8FNO2S | CID 773417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. znaturforsch.com [znaturforsch.com]
- 4. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-((1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide Induces Apoptosis in Human Breast Cancer Cells by Stimulating Oxidative Stress and Inhibiting the Notch-Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to N-(4-fluorophenyl)methanesulfonamide (C7H8FNO2S)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1299901#c7h8fno2s-chemical-structure-and-analysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com